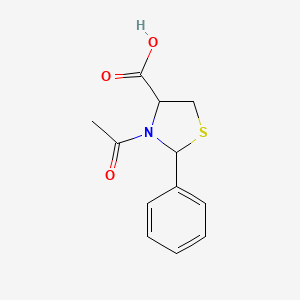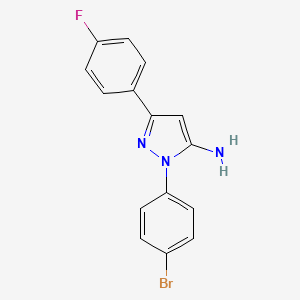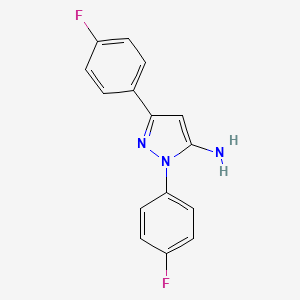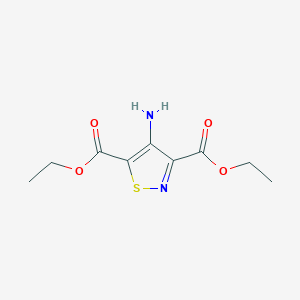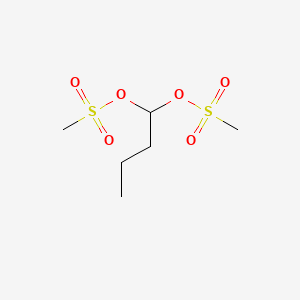
Butane-1,1-diyl dimethanesulfonate
Overview
Description
Butane-1,1-diyl dimethanesulfonate, also known as Busulfan, is a methanesulfonate ester . It is used as a chemotherapeutic agent for the treatment of some forms of leukemia, particularly chronic myelocytic leukemia . It is also used as an insect sterilant .
Synthesis Analysis
Butane-1,1-diyl dimethanesulfonate can be synthesized through various methods. One such method involves the solvent-free hydrodeoxygenation of 5,5′-(butane-1,1-diyl)bis(2-methylfuran), the hydroxyalkylation/alkylation product of 2-methylfuran and butanal . Another method involves the reaction with dimethyl carbonate in the presence of W(CO)6 .Molecular Structure Analysis
The molecular formula of Butane-1,1-diyl dimethanesulfonate is C6H14O6S2 . The structure consists of a butane-1,4-diol in which the hydrogens of the hydroxy groups are replaced by methanesulfonyl groups .Chemical Reactions Analysis
Butane-1,1-diyl dimethanesulfonate, as an alkylating antineoplastic agent, is known to inhibit or prevent the proliferation of neoplasms . It is also known to induce a process of carcinogenesis by corrupting normal cellular pathways, leading to the acquisition of tumoral capabilities .Physical And Chemical Properties Analysis
Butane-1,1-diyl dimethanesulfonate has a molecular weight of 246.30 . It exists at room temperature as an off-white granular powder with a slight odor . It is almost insoluble in water, sparingly soluble in acetone, and slightly soluble in ethanol .Scientific Research Applications
Hematopoietic Stem Cell Transplantation
Butane-1,1-diyl dimethanesulfonate, commonly referred to as busulfan, plays a crucial role in the field of hematopoietic stem cell transplantation (HSCT). It is particularly valued for its unique ability to deplete noncycling primitive stem cells in hosts, facilitating high levels of long-term donor-type engraftment. This characteristic positions busulfan as an alternative to total body irradiation in preparative regimens for bone marrow transplantation (BMT). Despite its effectiveness, busulfan's application is limited by severe toxicities, prompting ongoing research into more selective and better-tolerated BMT-conditioning drugs (Westerhof et al., 2000).
Pharmaceutical Quality Control
Busulfan's usage extends into pharmaceutical quality control, particularly in ensuring the content uniformity of capsules prepared for high-dose regimens in HSCT. Due to the absence of commercially available high-dose tablets, hospital pharmacies often prepare busulfan capsules extemporaneously. A novel HPLC–mass spectrometry method has been adapted for this purpose, demonstrating high specificity, sensitivity, and precision, underscoring the importance of accurate dosage in therapeutic applications (Mürdter et al., 2012).
DNA Damage and Cytotoxicity
The bifunctional nature of busulfan allows it to induce significant DNA damage, which is central to its cytotoxic effects, especially in the treatment of chronic myelogenous leukemia. Studies have shown that busulfan can cause DNA intrastrand cross-links, particularly at the 5′-GA-3′ sequence, highlighting its potential mechanism of action in cancer therapy (Iwamoto et al., 2004).
Toxicity and Systemic Exposure in Pediatrics
In pediatric patients, the therapeutic drug monitoring (TDM) and adaptive dose regimen design of busulfan have been emphasized due to its significant exposure-response relationship. Intravenous formulations have been developed to manage its hydrophobic properties and minimize interpatient variability, marking its critical role in pediatric HSCT (Dalal & Neville, 2010).
Agricultural Applications
Beyond medical applications, busulfan has been explored in agriculture, specifically in inducing sterility in pests such as the boll weevil. Studies have shown that busulfan can induce sterility effectively in male pests without impacting their pheromone production, offering potential strategies for pest control while minimizing environmental impact (Klassen & Earle, 1970).
Safety and Hazards
Butane-1,1-diyl dimethanesulfonate is classified as a hazardous chemical . It is toxic if swallowed, fatal in contact with skin, and fatal if inhaled . It may cause cancer and is also known to be a teratogenic agent . It is recommended to handle this chemical with special instructions and protective gear .
properties
IUPAC Name |
1-methylsulfonyloxybutyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-4-5-6(11-13(2,7)8)12-14(3,9)10/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYHKUFUMFHKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621046 | |
| Record name | Butane-1,1-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-1,1-diyl dimethanesulfonate | |
CAS RN |
81495-76-3 | |
| Record name | Butane-1,1-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

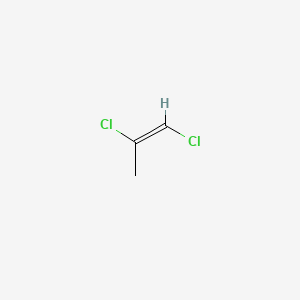
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)

